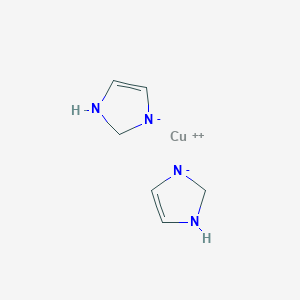
Reactive red 74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Red 74 is a synthetic dye belonging to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, particularly cellulosic fibers. This characteristic makes them highly effective for dyeing textiles, providing vibrant and long-lasting colors. This compound is commonly used in the textile industry for dyeing cotton, rayon, and other cellulosic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 74 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity aromatic amines and coupling components are prepared.
Reaction Control: The diazotization and coupling reactions are carefully monitored to maintain optimal temperature, pH, and reaction time.
Purification: The resulting dye is purified through filtration, washing, and drying to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Reactive Red 74 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions with nucleophiles such as hydroxyl or amino groups in fibers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Alkaline conditions and nucleophiles like sodium hydroxide or ammonia facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.
Substitution Products: Covalently bonded dye-fiber complexes.
Scientific Research Applications
Reactive Red 74 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye-fiber interactions and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components and structures.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored paper and plastics.
Mechanism of Action
The mechanism of action of Reactive Red 74 involves the formation of covalent bonds with nucleophilic sites on fibers, such as hydroxyl groups in cellulose or amino groups in proteins. This covalent bonding ensures strong attachment of the dye to the substrate, resulting in high wash and light fastness. The molecular targets include the reactive groups on the dye and the nucleophilic sites on the fibers, leading to the formation of stable dye-fiber complexes.
Comparison with Similar Compounds
Reactive Red 120: Another reactive dye with similar applications but different molecular structure and reactive groups.
Reactive Blue 19: A reactive dye used for dyeing cellulosic fibers, known for its bright blue color.
Reactive Yellow 145: A reactive dye with applications in textile dyeing, providing vibrant yellow shades.
Uniqueness of Reactive Red 74: this compound is unique due to its specific molecular structure, which provides distinct color properties and reactivity. Its ability to form strong covalent bonds with fibers makes it highly effective for producing long-lasting and vibrant colors in textiles.
Properties
CAS No. |
12270-82-5 |
|---|---|
Molecular Formula |
F6Si2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



